![molecular formula C14H15NO4 B7830320 4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid](/img/structure/B7830320.png)
4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid is a chemical compound belonging to the quinoline derivatives family Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid typically involves the following steps:
Formation of 1-Methyl-2-oxo-1,2-dihydroquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Butanoic Acid Moiety: The quinoline derivative is then reacted with butanoic acid or its derivatives under suitable conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, such as 4-hydroxyquinoline.
Reduction: Hydroquinoline derivatives.
Substitution: Halogenated quinolines and alkylated quinolines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Biology: Quinoline derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The quinoline core can bind to various enzymes and receptors, leading to biological responses. For example, it may inhibit bacterial DNA gyrase or topoisomerase, which are essential for bacterial replication and survival.
Comparison with Similar Compounds
4-Hydroxyquinoline: A closely related compound with similar biological activities.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Ciprofloxacin: A fluoroquinolone antibiotic used to treat bacterial infections.
Uniqueness: 4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid is unique due to its specific structural features, such as the presence of the butanoic acid moiety, which can influence its reactivity and biological activity compared to other quinoline derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
4-(1-methyl-2-oxoquinolin-4-yl)oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-15-11-6-3-2-5-10(11)12(9-13(15)16)19-8-4-7-14(17)18/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVLTHRHPWUGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-](/img/structure/B7830243.png)
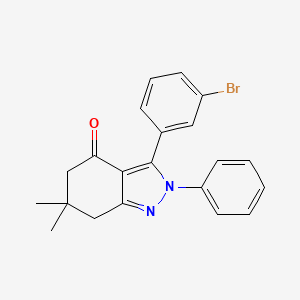
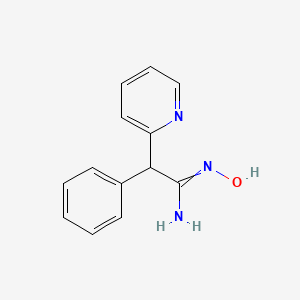
![3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid](/img/structure/B7830253.png)

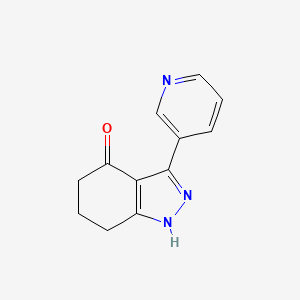
![3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7830275.png)
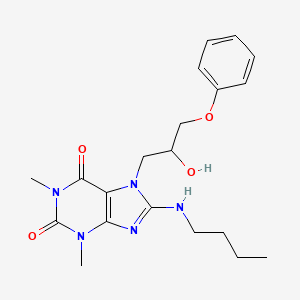
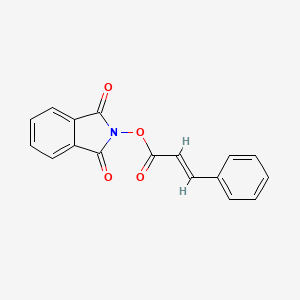
![7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione](/img/structure/B7830289.png)
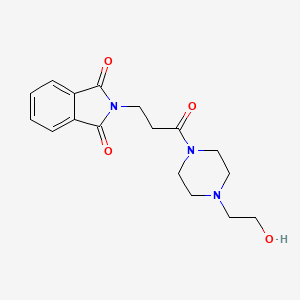
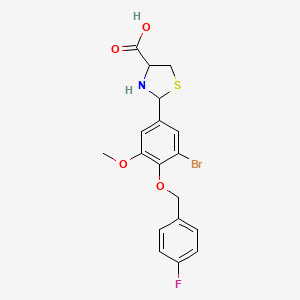
![8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(2,5-DIMETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7830308.png)
![[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]acetic acid](/img/structure/B7830325.png)
